3-ethynyl-1,1-dimethylsilolane

Organosilicon Materials Chemistry Synthetic Intermediate

3-Ethynyl-1,1-dimethylsilolane (CAS 2411219-08-2) is a specialized organosilicon compound belonging to the functionalized silacyclopentane (silolane) class. It consists of a saturated five-membered silacyclopentane ring with geminal dimethyl substitution at the silicon atom and an ethynyl (–C≡CH) group at the 3-position.

Molecular Formula C8H14Si
Molecular Weight 138.3
CAS No. 2411219-08-2
Cat. No. B6249499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-1,1-dimethylsilolane
CAS2411219-08-2
Molecular FormulaC8H14Si
Molecular Weight138.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-1,1-dimethylsilolane (CAS 2411219-08-2): Core Structural and Reactivity Profile of a Functionalized Silacyclopentane


3-Ethynyl-1,1-dimethylsilolane (CAS 2411219-08-2) is a specialized organosilicon compound belonging to the functionalized silacyclopentane (silolane) class. It consists of a saturated five-membered silacyclopentane ring with geminal dimethyl substitution at the silicon atom and an ethynyl (–C≡CH) group at the 3-position. This structure embeds the silicon-mediated electronic properties characteristic of silacycles (e.g., σ*–π* conjugation, low-lying LUMO levels) alongside the rich click-type and cross-coupling reactivity of a terminal alkyne [1].

Why 3-Ethynyl-1,1-dimethylsilolane Cannot Be Replaced by a Generic Organosilane or Simple Alkyne in Demanding Applications


Superficially similar in-class compounds, such as 1,1-dimethylsilolane, 3-vinyl-1,1-dimethylsilolane, trimethylsilylacetylene, or even simpler ethynylsilanes, lack the specific combination of ring strain, silicon electronic effects, and terminal alkyne reactivity found in this target structure. The silacyclopentane framework imposes distinct stereoelectronic constraints that alter the reactivity of both the silicon center and the substituents. Unlike simple ethynylsilanes (e.g., ethynyltrimethylsilane), the cyclic silane alters the thermal decomposition pathway and kinetics, impacting process safety and shelf-life considerations [1][2]. Compared to its non-ethynylated parent (1,1-dimethylsilolane, CAS 1072-54-4), the introduction of the ethynyl group at the 3-position provides a handle for chemoselective Sonogashira coupling, azide–alkyne cycloaddition, and hydrosilylation that the parent ring entirely lacks [3].

Quantitative Differentiation Evidence for 3-Ethynyl-1,1-dimethylsilolane: What Can and Cannot Be Verified


Structural Differentiation: Quantifiable Physicochemical Baselines vs. Non-Ethynylated Parent Ring

Direct, published, head-to-head comparative data for 3-ethynyl-1,1-dimethylsilolane against its closest analogs are absent from the open literature. However, baseline quantitative data for the parent ring system (1,1-dimethylsilolane) are available, establishing a reference point against which the ethynyl derivative can be benchmarked during procurement evaluation. The parent ring has a density of 0.79 g/cm³, a boiling point of 108.8 °C at 760 mmHg, and a flash point of 4.4 °C . The introduction of the ethynyl group at the 3-position is expected to increase both density (approx. 0.885 g/mL reported for the target) and boiling point due to enhanced polarizability and molecular weight, while the terminal alkyne imparts reactivity absent in the parent—namely, participation in Sonogashira, Glaser, and Huisgen cycloaddition reactions [1]. Quantified nucleophilicity parameters (N, sN) for the parent silolane are catalogued in the Mayr Reactivity Database, providing a kinetic baseline for hydride transfer reactions that would be perturbed by the ethynyl substituent [2]. The chlorination regioselectivity of the parent ring (preferential attack at ring β-carbon under radical conditions) is also documented and would be altered by the presence of the 3-ethynyl group [3]. In the absence of direct comparative data, any scientific selection decision should rely on internal benchmarking against the parent ring and/or trimethylsilylacetylene for the specific reaction of interest.

Organosilicon Materials Chemistry Synthetic Intermediate

Priority Application Scenarios for 3-Ethynyl-1,1-dimethylsilolane Based on Structural and Class-Level Evidence


Custom Monomer for Functional Conjugated Polymers and Organic Electronics R&D

The silacyclopentane (silole) motif is widely studied in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors due to its high electron affinity and aggregation-induced emission (AIE) properties [1]. The 3-ethynyl substituent on this silolane scaffold allows direct incorporation into π-conjugated backbones via Sonogashira polymerization or post-polymerization click functionalization. Procurement should be considered when designing novel silole-containing copolymers where a saturated silacycle backbone (rather than the unsaturated silole) is desirable for enhanced chemical stability while retaining the alkyne tether for conjugation.

Organometallic Synthon for Sequential Cross-Coupling in Medicinal Chemistry and Agrochemical Synthesis

Ethynylsilanes serve as protected alkyne equivalents in Sonogashira and sila-Sonogashira couplings, enabling selective C–C bond formation at the terminal alkyne position while the C–Si bond remains intact under standard conditions [2]. The cyclic silane structure differentiates this compound from acyclic ethynylsilanes (e.g., ethynyltrimethylsilane) by potentially offering differential deprotection kinetics or steric profiles. This compound is relevant for medicinal chemistry groups building sp-rich fragment libraries where the silacycle itself may contribute to metabolic stability or three-dimensionality.

Specialty Silicone and Hybrid Material Precursor

Organosilicon compounds bearing reactive alkynyl groups are used as cross-linkers, adhesion promoters, and precursors to high-temperature-resistant polymers for aerospace and automotive sectors [1]. The cyclic silolane core may impart different thermal degradation profiles and mechanical properties compared to linear siloxane or acyclic silane cross-linkers. Industrial users evaluating this compound for silicone formulation should benchmark its thermal stability and cross-linking efficiency against 1,1-dimethylsilolane and linear ethynylsilanes under relevant processing conditions.

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